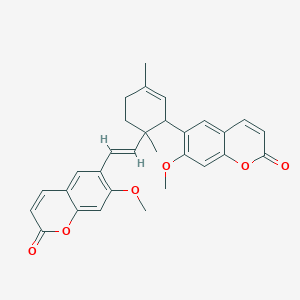
Thamnosin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Thamnosin can be synthesized through a [4+2] cycloaddition reaction involving two molecules of (E)-7-methoxy-6-(3-methylbuta-1,3-dienyl)-2H-chromen-2-one . This reaction forms the complex bicyclic structure characteristic of this compound.
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to its natural extraction from plant sources, particularly from the bulb of Arisaema erubescens .
化学反応の分析
Types of Reactions: Thamnosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone group in the 1-benzopyran moiety.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.
Major Products:
科学的研究の応用
Clinical Applications in Oncology
Tα1 has demonstrated significant potential in cancer treatment, primarily due to its immunomodulatory properties. It is used as an adjunct therapy to enhance the efficacy of conventional cancer treatments.
Cancer Types and Treatment Combinations
- Lung Cancer : Tα1 has been shown to improve survival rates when combined with chemotherapy. In studies involving non-small cell lung cancer (NSCLC), patients receiving Tα1 alongside standard chemotherapy exhibited enhanced immune responses and reduced recurrence rates .
- Melanoma : A Phase II study indicated that Tα1 combined with Dacarbazine (DTIC) significantly increased overall response rates and survival times compared to DTIC alone .
- Hepatocellular Carcinoma (HCC) : In patients undergoing transarterial chemoembolization (TACE), the addition of Tα1 resulted in improved tumor response rates and fewer complications from bacterial infections .
Table 1: Summary of Clinical Trials Involving Thymosin Alpha 1 in Cancer Treatment
| Cancer Type | Treatment Combination | Outcome |
|---|---|---|
| Non-Small Cell Lung | Tα1 + Chemotherapy | Increased survival rates |
| Melanoma | Tα1 + Dacarbazine | Tripled response rate |
| Hepatocellular | TACE + Tα1 | Higher tumor response, fewer infections |
Applications in Infectious Diseases
Tα1 has been extensively studied for its efficacy in treating viral infections, particularly hepatitis B and C.
Viral Infections
- Hepatitis B and C : Clinical trials have demonstrated that Tα1 enhances the immune response against these viruses, leading to improved virological outcomes . For instance, a regimen involving Tα1 showed a 40.6% complete virological response rate in chronic hepatitis B patients .
- COVID-19 : Emerging studies suggest that Tα1 may play a role in managing severe COVID-19 cases by modulating the immune response and reducing inflammation .
Table 2: Clinical Outcomes of Thymosin Alpha 1 in Viral Infections
| Virus | Treatment Regimen | Outcome |
|---|---|---|
| Hepatitis B | Tα1 + Interferon | 40.6% complete virological response |
| Hepatitis C | Tα1 + Nucleoside Analogs | Enhanced immune response |
| SARS-CoV-2 | Tα1 in severe cases | Reduced inflammation, improved recovery |
Immunomodulatory Effects
Tα1 acts as an immunostimulatory agent, enhancing the body's immune defenses against various pathogens and improving responses to vaccines.
Immune Deficiency Conditions
Tα1 has been used to treat conditions characterized by immune deficiencies, such as DiGeorge syndrome and HIV/AIDS. Its ability to restore immune function has made it a valuable therapeutic option for patients with compromised immunity .
Future Directions and Research Opportunities
The ongoing research into genetic engineering methods for producing Tα1 suggests promising avenues for increasing production efficiency and lowering costs. These advancements may lead to broader clinical applications and improved patient outcomes across various diseases.
作用機序
The mechanism by which Thamnosin exerts its effects involves interactions with various molecular targets and pathways. This compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.
類似化合物との比較
Coumarin: A simpler compound with a similar 1-benzopyran-2-one structure.
Esculetin: A hydroxylated derivative of coumarin.
Scopoletin: A methoxylated derivative of coumarin.
Comparison: Thamnosin is unique due to its complex bicyclic structure formed through a [4+2] cycloaddition reaction . This structure imparts distinct chemical and biological properties, differentiating it from simpler coumarins like coumarin, esculetin, and scopoletin.
特性
CAS番号 |
18458-66-7 |
|---|---|
分子式 |
C30H28O6 |
分子量 |
484.5 g/mol |
IUPAC名 |
7-methoxy-6-[2-[2-(7-methoxy-2-oxochromen-6-yl)-1,4-dimethylcyclohex-3-en-1-yl]ethenyl]chromen-2-one |
InChI |
InChI=1S/C30H28O6/c1-18-9-11-30(2,12-10-21-14-19-5-7-28(31)35-25(19)16-24(21)33-3)23(13-18)22-15-20-6-8-29(32)36-26(20)17-27(22)34-4/h5-8,10,12-17,23H,9,11H2,1-4H3 |
InChIキー |
SWGAQLQAABDHGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
異性体SMILES |
CC1=CC(C(CC1)(C)/C=C/C2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
正規SMILES |
CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
melting_point |
244-246°C |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















